molecular formula C16H18N2O2 B1592263 Benzyl N-(2-amino-2-phenylethyl)carbamate CAS No. 1041261-05-5

Benzyl N-(2-amino-2-phenylethyl)carbamate

Cat. No. B1592263
M. Wt: 270.33 g/mol
InChI Key: PRGWXRXVMOOPKN-UHFFFAOYSA-N
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Description

Benzyl N-(2-amino-2-phenylethyl)carbamate is an organic compound . It can be viewed as the ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

The synthesis of carbamates like Benzyl N-(2-amino-2-phenylethyl)carbamate can be achieved through amination or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .


Molecular Structure Analysis

The molecular formula of Benzyl N-(2-amino-2-phenylethyl)carbamate is C14H14N2O2 . Its average mass is 242.273 Da and its monoisotopic mass is 242.105530 Da .


Chemical Reactions Analysis

The reactions of maleimides with secondary amines occur selectively to form adducts as sole products . The nucleophilic addition reactions of secondary amines at the C=C double bond of substituted N-phenylmaleimides furnished 3-(dialkylamino)-N-phenylsuccinimide derivatives .


Physical And Chemical Properties Analysis

Benzyl N-(2-amino-2-phenylethyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water .

properties

IUPAC Name

benzyl N-(2-amino-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597406
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(2-amino-2-phenylethyl)carbamate

CAS RN

1041261-05-5
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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